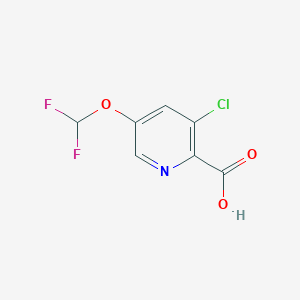

3-Chloro-5-(difluoromethoxy)picolinic acid

Description

3-Chloro-5-(difluoromethoxy)picolinic acid is a halogenated picolinic acid derivative characterized by a chloro substituent at the 3-position and a difluoromethoxy group at the 5-position of the pyridine ring. Picolinic acid derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis due to their electron-withdrawing substituents, which enhance reactivity and stability .

Properties

IUPAC Name |

3-chloro-5-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-4-1-3(14-7(9)10)2-11-5(4)6(12)13/h1-2,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSTQFVHUFLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-Chloro-5-(difluoromethoxy)picolinic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Chloro-5-(difluoromethoxy)picolinic acid has several scientific research applications:

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity, making it a valuable tool in research and development.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The target compound shares a picolinic acid backbone with the following analogs, differing primarily in substituents:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are strong EWGs, enhancing acidity and resistance to metabolic degradation compared to non-halogenated analogs .

- Steric Effects : The bulkier trifluoromethyl group may reduce solubility in polar solvents compared to the smaller difluoromethoxy group .

Physicochemical Properties

Critical properties of selected analogs are summarized below:

Comparison Highlights :

Biological Activity

3-Chloro-5-(difluoromethoxy)picolinic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a difluoromethoxy moiety attached to a picolinic acid backbone. This specific arrangement influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. This interaction can modulate enzyme activity, thereby influencing metabolic pathways. The difluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to other similar compounds.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of enzymes associated with neurotransmitter uptake, potentially impacting neurological functions .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which points towards potential applications in treating infections .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's structural features may contribute to its efficacy in targeting cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-(difluoromethoxy)picolinic acid | Different positioning of functional groups | Moderate enzyme inhibition |

| 3-Bromo-5-(difluoromethoxy)picolinic acid | Bromine substitution | Enhanced antimicrobial activity |

| 3-Chloro-5-(trifluoromethoxy)picolinic acid | Trifluoromethoxy group | Increased potency against certain cancers |

This table illustrates how variations in the chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

- Study on Enzyme Interaction : A study conducted on the interaction of this compound with serotonin transporters showed significant inhibition, suggesting potential applications in neuropharmacology .

- Antimicrobial Evaluation : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Antitumor Mechanism : A recent investigation into the antitumor effects revealed that treatment with this compound led to increased apoptosis in MCF-7 breast cancer cells, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.